molecular formula C13H13N3O2 B6584946 N-benzyl-2-methoxypyrimidine-5-carboxamide CAS No. 1251552-69-8

N-benzyl-2-methoxypyrimidine-5-carboxamide

Cat. No. B6584946
CAS RN: 1251552-69-8
M. Wt: 243.26 g/mol
InChI Key: RXDKKBXOJNAXGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for N-benzyl-2-methoxypyrimidine-5-carboxamide were not found, pyrimidine derivatives are generally synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular formula of this compound is C13H13N3O2. Its molecular weight is 243.26 g/mol.


Chemical Reactions Analysis

Pyrimidine derivatives have been shown to inhibit TGFβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . This compound strongly suppressed the expression of types I and III collagen, αSMA, and IL-6 .

Scientific Research Applications

N-BMP has been studied for its potential applications in medicine and biochemistry. It has been investigated as a potential therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, N-BMP has been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.

Mechanism of Action

N-BMP exerts its effects by binding to certain proteins, such as enzymes and receptors. It has been shown to bind to the 5-lipoxygenase enzyme, as well as to the receptor for the hormone epinephrine. This binding inhibits the activity of these proteins, and thus leads to the desired effects.
Biochemical and Physiological Effects
N-BMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, N-BMP has been shown to inhibit the activity of the 5-lipoxygenase enzyme, which is involved in the production of leukotrienes.

Advantages and Limitations for Lab Experiments

N-BMP is a relatively simple compound to synthesize and purify, making it a useful tool for laboratory experiments. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that N-BMP is a synthetic compound, and so its effects may not be the same as those of naturally occurring compounds. Thus, it is important to take into account any potential differences when using N-BMP in laboratory experiments.

Future Directions

N-BMP has potential applications in the fields of medicine and biochemistry, and thus there are many potential future directions for research. These include further investigation of its potential therapeutic applications, such as its potential to inhibit the growth of certain cancer cells. In addition, further research could be conducted into its potential to inhibit the activity of certain enzymes, as well as its potential to act as an inhibitor of the 5-lipoxygenase enzyme. Furthermore, further research could be conducted into its potential to act as a receptor agonist or antagonist, as well as its potential to interact with other molecules. Finally, further research could be conducted into its potential to act as a drug delivery system.

Synthesis Methods

N-BMP is synthesized by a two-step process. The first step involves the reaction of benzyl amide with methyl 2-methoxy-4-aminopyrimidine-5-carboxylate in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, N-BMP, as well as a byproduct, methyl 2-methoxy-4-aminopyrimidine-5-carboxylate. The second step involves the purification of the product, which is done by recrystallization.

properties

IUPAC Name

N-benzyl-2-methoxypyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-13-15-8-11(9-16-13)12(17)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDKKBXOJNAXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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